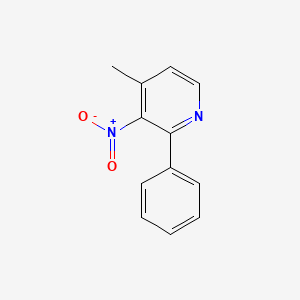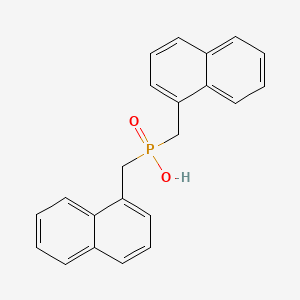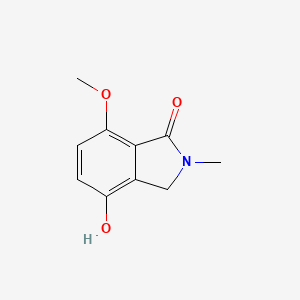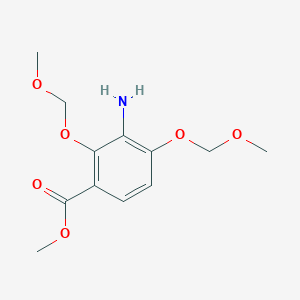![molecular formula C34H18 B12621497 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene CAS No. 918778-87-7](/img/structure/B12621497.png)
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a chemical compound with the molecular formula C34H18 It is known for its unique structure, which includes phenanthrene and ethynylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene typically involves the coupling of 3,6-dibromophenanthrene with 4-ethynylphenylacetylene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an inert atmosphere like nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the phenanthrene core can produce dihydrophenanthrene derivatives.
Scientific Research Applications
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exerts its effects is primarily through its interaction with molecular targets and pathways. For instance, its ethynyl groups can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. Additionally, its phenanthrene core can interact with biological macromolecules, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(4-ethynylphenyl)ethynyl]benzene: Similar in structure but with a benzene core instead of phenanthrene.
2,7-Bis[(4-ethynylphenyl)ethynyl]pyrene: Contains a pyrene core, offering different electronic properties.
Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A ruthenium complex with ethynylphenyl groups, used in supramolecular chemistry.
Uniqueness
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is unique due to its phenanthrene core, which provides distinct electronic and structural properties compared to similar compounds with benzene or pyrene cores. This uniqueness makes it valuable in specific applications, such as organic electronics and advanced material synthesis.
Properties
CAS No. |
918778-87-7 |
|---|---|
Molecular Formula |
C34H18 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,6-bis[2-(4-ethynylphenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C34H18/c1-3-25-5-9-27(10-6-25)13-15-29-17-19-31-21-22-32-20-18-30(24-34(32)33(31)23-29)16-14-28-11-7-26(4-2)8-12-28/h1-2,5-12,17-24H |
InChI Key |
AXDRECHDDXXGJB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)

![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)


![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)

![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)

